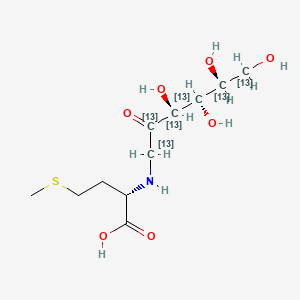
N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(1-Deoxy-D-fructos-1-yl)-L-Methionin-13C6 beinhaltet typischerweise die Reaktion von L-Methionin mit D-Fructose unter kontrollierten Bedingungen. Die Reaktion verläuft über die Bildung einer Schiff'schen Base, gefolgt von einer Amadori-Umlagerung, die zum Endprodukt führt. Die Reaktionsbedingungen umfassen oft:
Temperatur: 90°C
pH: 5,5 bis 8,5
Katalysatoren: Saure oder basische Katalysatoren zur Erleichterung der Umlagerung
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für Amadori-Verbindungen wie N-(1-Deoxy-D-fructos-1-yl)-L-Methionin-13C6 beinhalten oft Vakuum-Dehydrierungstechniken, um die Ausbeute und Reinheit zu verbessern. Diese Methode ist besonders effektiv in wässrigen Modellen und Lebensmittelmatrizen wie Tomatensauce.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-(1-Deoxy-D-fructos-1-yl)-L-Methionin-13C6 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Führt zur Bildung von Carbonylverbindungen und Säuren.
Reduktion: Produktion von Alkohol-Derivaten.
Substitution: Beinhaltet den nukleophilen Angriff auf das Carbonyl-Kohlenstoffatom.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Sauerstoff und Metallkatalysatoren.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine und Thiole.
Hauptprodukte
Oxidation: Ameisensäure, Essigsäure und andere Carbonylverbindungen.
Reduktion: Alkohol-Derivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil
Wissenschaftliche Forschungsanwendungen
N-(1-Deoxy-D-fructos-1-yl)-L-Methionin-13C6 hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Modellverbindung zur Untersuchung der Maillard-Reaktion und ihrer Zwischenprodukte verwendet.
Biologie: Untersucht auf seine Rolle bei der Protein-Glykierung und seine Auswirkungen auf biologische Systeme.
Medizin: Erforscht auf seine potenziellen antioxidativen Eigenschaften und seine Rolle bei der Minderung von oxidativem Stress.
Industrie: Wird in der Lebensmittelchemie verwendet, um den Geschmack und die Farbstabilität in verarbeiteten Lebensmitteln zu verbessern
Eigenschaften
Molekularformel |
C11H21NO7S |
|---|---|
Molekulargewicht |
317.31 g/mol |
IUPAC-Name |
(2S)-4-methylsulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid |
InChI |
InChI=1S/C11H21NO7S/c1-20-3-2-6(11(18)19)12-4-7(14)9(16)10(17)8(15)5-13/h6,8-10,12-13,15-17H,2-5H2,1H3,(H,18,19)/t6-,8+,9+,10+/m0/s1/i4+1,5+1,7+1,8+1,9+1,10+1 |
InChI-Schlüssel |
UXCZPSDCDHUREX-ZNIRGTJTSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)N[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |
Kanonische SMILES |
CSCCC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 typically involves the reaction of L-methionine with D-fructose under controlled conditions. The reaction proceeds through the formation of a Schiff base, followed by an Amadori rearrangement to yield the final product. The reaction conditions often include:
Temperature: 90°C
pH: 5.5 to 8.5
Catalysts: Acidic or basic catalysts to facilitate the rearrangement
Industrial Production Methods
Industrial production methods for Amadori compounds like this compound often involve vacuum dehydration techniques to enhance yield and purity. This method is particularly effective in aqueous models and food matrices such as tomato sauce .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 undergoes various chemical reactions, including:
Oxidation: Leading to the formation of carbonyl compounds and acids.
Reduction: Producing alcohol derivatives.
Substitution: Involving nucleophilic attack on the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products
Oxidation: Formic acid, acetic acid, and other carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 has several scientific research applications:
Chemistry: Used as a model compound to study the Maillard reaction and its intermediates.
Biology: Investigated for its role in protein glycation and its effects on biological systems.
Medicine: Explored for its potential antioxidant properties and its role in mitigating oxidative stress.
Industry: Utilized in food chemistry to enhance flavor and color stability in processed foods
Wirkmechanismus
Der Wirkungsmechanismus von N-(1-Deoxy-D-fructos-1-yl)-L-Methionin-13C6 beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Enzyme wie Angiotensin-Converting-Enzym (ACE) und andere Proteine, die an oxidativen Stress-Signalwegen beteiligt sind.
Beteiligte Signalwege: Die Verbindung kann die ACE-Aktivität durch kompetitive Hemmung hemmen, Wasserstoffbrückenbindungen mit dem aktiven Zentrum bilden und die Sekundärstruktur des Enzyms verändern.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(1-Deoxy-D-fructos-1-yl)-L-Arginin: Eine antioxidative Verbindung, die im Allium sativum-Extrakt (Knoblauch-Extrakt) vorkommt.
N-(1-Deoxy-D-fructos-1-yl)-Histidin: Bekannt für seine ACE-inhibitorische Aktivität und sein Potenzial bei der Behandlung von Bluthochdruck
Einzigartigkeit
N-(1-Deoxy-D-fructos-1-yl)-L-Methionin-13C6 ist einzigartig aufgrund seiner markierten Kohlenstoffatome, die es besonders nützlich für Tracerstudien und kinetische Modellierungen machen. Diese Isotopenmarkierung ermöglicht die präzise Verfolgung der Stoffwechselwege der Verbindung und ihrer Wechselwirkungen in verschiedenen Systemen.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


